Structural Differentiation from Common Analogs
2-Bromo-4-(2-hydroxyethyl)-5-methylthiazole (Target) is a trifunctional molecule possessing bromo (2-position), hydroxyethyl (4-position), and methyl (5-position) substituents. In contrast, common alternatives like 2-bromothiazole and 2-bromo-4-methylthiazole lack the hydroxyethyl group, while 4-methyl-5-(2-hydroxyethyl)thiazole [1] lacks the bromine atom. This structural distinction is critical for both synthetic planning and biological evaluation .
| Evidence Dimension | Presence of Key Functional Groups |
|---|---|
| Target Compound Data | 2-Bromo, 4-(2-hydroxyethyl), 5-Methyl |
| Comparator Or Baseline | 2-Bromothiazole: 2-Bromo only; 2-Bromo-4-methylthiazole: 2-Bromo, 4-Methyl; 4-Methyl-5-(2-hydroxyethyl)thiazole: 4-Methyl, 5-(2-hydroxyethyl) |
| Quantified Difference | Target possesses three distinct functional groups vs. two or one in comparators |
| Conditions | Structural analysis based on IUPAC nomenclature and chemical formulas |
Why This Matters
The unique combination of three reactive/functional groups provides synthetic versatility and SAR modulation not achievable with simpler analogs.
- [1] KEGG. (n.d.). COMPOUND: C04294 (4-Methyl-5-(2-hydroxyethyl)thiazole). Retrieved from https://www.kegg.jp/entry/C04294 View Source
